molecular formula C13H16N2 B2592499 (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine CAS No. 2248174-87-8

(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine

Cat. No.: B2592499
CAS No.: 2248174-87-8
M. Wt: 200.285
InChI Key: GNYLOMYWABGPQI-JTQLQIEISA-N
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Description

(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine is a chiral isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Isoquinolines are a privileged scaffold in natural products and pharmaceuticals, known for conferring a wide range of biological activities . This compound serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules. Researchers can utilize this chiral amine to explore structure-activity relationships (SAR), particularly in the synthesis of complex tetrahydroisoquinoline (THIQ) alkaloids and their analogs, which are challenging substrates for catalytic hydrogenation . The structural motif of isoquinoline is found in numerous compounds with documented antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties . The specific stereochemistry of the (2S)-enantiomer makes it a critical precursor for enantioselective synthesis, potentially leading to compounds with optimized biological activity and selectivity. The compound should be handled by experienced personnel in a laboratory setting. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-3-isoquinolin-4-yl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLOMYWABGPQI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms, and relevant research findings.

The compound is characterized by its isoquinoline structure, which is known for diverse biological activities. Its synthesis typically involves asymmetric hydrogenation or chiral auxiliary-based methods to achieve the desired stereochemistry. The compound can undergo various reactions such as oxidation, reduction, and substitution, which can influence its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, a study highlighted its ability to inhibit the growth of Gram-positive and Gram-negative bacteria at certain concentrations, showcasing an IC50 value that supports further exploration for clinical applications .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Notably, it has demonstrated cytotoxic effects with IC50 values less than 20 µM against several cancer types, including lung and gastric cancers . The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Mechanism of Action
AntimicrobialVarious BacteriaVariesInhibition of cell wall synthesis
AnticancerLung Cancer Cells<20Induction of apoptosis; cell cycle arrest
Gastric Cancer Cells<20Modulation of apoptotic pathways

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Case Study 2: Anticancer Mechanism

In another investigation, the compound was tested on human lung cancer cell lines where it was observed to cause G2/M phase arrest and increase the Bax/Bcl-2 ratio, promoting apoptosis. This study provided insights into its mechanism, suggesting that it could be developed into an effective anticancer drug .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors involved in cellular signaling pathways, altering their activity.
  • Cell Cycle Regulation : By affecting key regulators of the cell cycle, it induces cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

The synthesis of (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine can be achieved through various methodologies, including the use of iminium intermediates for producing N-alkylated 3,4-dihydroisoquinolinones. This synthetic approach has been optimized to yield compounds with high purity and efficiency, which are crucial for further biological evaluations .

a. Antitumor Activity

Research indicates that isoquinoline derivatives exhibit promising antitumor properties. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies on related benzopyran derivatives showed apoptotic effects and cell cycle arrest in breast cancer cells, indicating the potential of isoquinoline-based structures in cancer therapy .

b. Anti-inflammatory Properties

Isoquinoline derivatives have been investigated for their anti-inflammatory effects. Specific compounds have shown the ability to inhibit inflammatory pathways, making them candidates for developing treatments for inflammatory disorders . This application is particularly relevant given the increasing prevalence of chronic inflammatory diseases.

c. Neuroprotective Effects

There is emerging evidence that isoquinoline derivatives may offer neuroprotective benefits. Some studies suggest that these compounds can modulate neurotransmitter systems and exert protective effects against neurodegenerative diseases . This aspect opens avenues for research into treatments for conditions like Alzheimer's disease.

Pharmaceutical Applications

The pharmaceutical industry is keenly interested in this compound due to its potential as a lead compound in drug development. Its structural framework allows for modifications that can enhance efficacy and reduce side effects. Several patents have been filed regarding its use in pharmaceutical compositions targeting various diseases .

Case Studies

Study Focus Findings
Study on Antitumor ActivityEvaluation of isoquinoline derivatives against MDA-MB cell linesSignificant cytotoxicity observed with certain derivatives; mechanisms include apoptosis induction and cell cycle arrest .
Anti-inflammatory ResearchInvestigation of isoquinoline's effect on inflammatory markersCompounds demonstrated inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Neuroprotective StudyAssessment of isoquinoline derivatives in neurodegenerative modelsIndicated modulation of neuroprotective pathways, highlighting potential in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

The provided evidence highlights several compounds with structural or functional similarities to (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
This compound Propanamine Isoquinolin-4-yl at C3; (2S)-methyl at C2 Amine, aromatic heterocycle Target
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Propanoic acid 3,3-Dimethyl-dihydroisoquinolinyl; amino linkage Carboxylic acid, amine, dihydroisoquinoline
N-(2-(1H-Indol-3-yl)ethyl)-1-cyclohexyl-2-methylpropan-1-amine (4i) Propanamine Cyclohexyl at C1; indol-3-yl-ethyl at N Amine, indole, cyclohexyl
N-(2-chloroethyl)-N-(isopropyl)propan-1-amine Propanamine Chloroethyl and isopropyl groups at N Amine, chloroalkyl

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, inferences can be drawn from structural analogs:

  • Aromatic Moieties: The isoquinolin-4-yl group may enhance binding to biological targets (e.g., kinases, neurotransmitter transporters) compared to dihydroisoquinoline or indole derivatives .
  • Chirality : The (2S)-configuration could influence receptor selectivity, as seen in chiral amines like SSRIs or dopamine agonists.
  • Lipophilicity: The cyclohexyl group in compound 4i increases lipophilicity (logP ~3.5), whereas the isoquinolin-4-yl group in the target compound may balance hydrophobicity with aromatic π-π interactions .

Analytical Data Comparison

Table 2: Spectroscopic and Spectrometric Data

Compound 1H NMR (Key Signals) HRMS (Observed [M+H]+) Notes
Compound 4i δ 7.10–6.90 (m, indole-H), 3.40–3.20 (m, N-CH2), 1.70–1.40 (m, cyclohexyl) 299.2484 (calc. 299.2482) Yellow oil; IR confirms amine and indole
Target Compound* Anticipated signals: δ 8.50–8.20 (isoquinoline-H), 2.90–2.70 (m, CH2NH2), 1.30 (d, J=6.5 Hz, CH(CH3)) ~245.165 (estimated) Requires experimental validation

*Predicted data based on structural analogs.

Critical Analysis of Structural Divergences

  • Isoquinoline vs. Dihydroisoquinoline: The fully aromatic isoquinoline in the target compound may confer greater metabolic stability compared to the partially saturated dihydroisoquinoline in .
  • Amine Substituents : The absence of bulky N-alkyl groups (e.g., cyclohexyl in 4i) in the target compound might enhance blood-brain barrier permeability relative to 4i .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination, Friedländer reactions, or nucleophilic substitution. For example, reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) under controlled pH (6-7) ensures stereochemical integrity . Purification typically involves column chromatography (silica gel, CH2Cl2/MeOH gradient) or recrystallization. Reaction temperature (20–60°C) and solvent polarity (e.g., THF vs. ethanol) critically affect enantiomeric excess (>90% ee confirmed via chiral HPLC) .

Q. How is the compound characterized analytically, and what techniques validate its structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms the stereochemistry and substituent positions, with characteristic shifts for the isoquinoline protons (δ 7.5–8.5 ppm) and methylpropan-1-amine backbone (δ 1.2–2.1 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 231.1492). Purity (>95%) is assessed via reverse-phase HPLC using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the preliminary biological screening models used to assess this compound’s activity?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., fluorescence-based kinetics for kinases or proteases) and receptor binding studies (radioligand displacement assays). Dose-response curves (IC50/EC50) are generated using serial dilutions (1 nM–100 µM). Cell viability assays (MTT or resazurin) in HEK-293 or HepG2 cells evaluate cytotoxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address challenges in stereochemical purity and scalability?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) improves enantioselectivity. Continuous flow reactors enhance scalability by maintaining precise temperature/pH control and reducing side products (e.g., over 80% yield in gram-scale synthesis). Process Analytical Technology (PAT) tools like in-line FTIR monitor intermediate formation .

Q. How do contradictory data in receptor binding assays (e.g., conflicting IC50 values across studies) arise, and how should they be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer ionic strength, ATP concentration in kinase assays) or protein isoforms. Validate using orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters. Cross-reference with structural analogs (e.g., methyl-substituted isoquinoline derivatives) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s metabolic stability and environmental fate?

  • Methodological Answer : Use QSAR models (e.g., PISTACHIO, REAXYS_BIOCATALYSIS) to predict cytochrome P450-mediated oxidation sites. Molecular dynamics simulations (AMBER/CHARMM) model interactions with metabolizing enzymes. Environmental persistence is assessed via EPI Suite for biodegradation half-life and bioaccumulation potential (logP = 2.8 suggests moderate persistence) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation during target engagement?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., kinase or GPCR) using vapor diffusion methods. X-ray diffraction (1.5–2.0 Å resolution) reveals hydrogen-bonding networks (e.g., amine group interactions with Asp113 in a kinase active site). Compare with NMR-derived NOE restraints to validate solution-state conformations .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration). Plasma concentration-time profiles (LC-MS/MS analysis) determine t1/2, Cmax, and AUC. Toxicity endpoints include histopathology (liver/kidney) and hematological parameters. Dose extrapolation to humans follows allometric scaling (FDA guidelines) .

Q. How should researchers design assays to differentiate between on-target and off-target effects in cellular models?

  • Methodological Answer : CRISPR/Cas9 knockout of the target gene validates on-target activity (e.g., loss of efficacy in KO cells). Off-target profiling uses kinome-wide selectivity panels (e.g., Eurofins KinomeScan) or thermal shift assays (TSA) to identify non-specific protein binding. Dose-dependent transcriptomics (RNA-seq) further distinguishes primary vs. secondary effects .

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